molecular formula C6H11ClN2S3 B2603883 [3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride CAS No. 1185082-93-2

[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride

Cat. No.: B2603883
CAS No.: 1185082-93-2
M. Wt: 242.8
InChI Key: AILKBAKWSCXEJL-UHFFFAOYSA-N
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Description

[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride, commonly referred to as BMITM, is a synthetic compound used in scientific research and development. It is a versatile compound that can be used in a variety of applications, such as the synthesis of peptides and proteins, the study of enzyme kinetics, and the development of drug delivery systems.

Scientific Research Applications

Corrosion Inhibition

[3,5-Bis(methylthio)isothiazol-4-yl]methylamine hydrochloride has been studied for its efficiency in corrosion inhibition. Specifically, a derivative of this compound, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has shown high inhibition efficiencies for mild steel corrosion in acidic media. The studies, conducted through electrochemical methods and weight loss measurements, indicated that this derivative is a very good inhibitor, offering up to 99% efficiency in certain acid solutions. The adsorption of this compound followed Langmuir's adsorption isotherm, indicating a systematic adsorption process on the mild steel surface (Lagrenée et al., 2002).

Neurokinin-1 Receptor Antagonism

Another compound structurally similar to this compound, namely 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been reported as a high-affinity, orally active h-NK(1) receptor antagonist. This compound demonstrated significant effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Properties

IUPAC Name

[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S3.ClH/c1-9-5-4(3-7)6(10-2)11-8-5;/h3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILKBAKWSCXEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NS1)SC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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